(R)-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate
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Overview
Description
®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate is a chemical compound with the molecular formula C12H14INO2 and a molecular weight of 331.15 g/mol . It is characterized by the presence of an iodine atom attached to a benzoate ring, which is further substituted with a pyrrolidinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate typically involves the iodination of a benzoate precursor followed by the introduction of the pyrrolidinyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzoate ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets. The iodine atom and the pyrrolidinyl group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate: Similar structure but without the ®-configuration.
Methyl 5-bromo-2-(pyrrolidin-2-yl)benzoate: Similar structure with bromine instead of iodine.
Methyl 5-chloro-2-(pyrrolidin-2-yl)benzoate: Similar structure with chlorine instead of iodine.
Uniqueness
®-methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities compared to its non-chiral or differently configured analogs .
Properties
CAS No. |
1217615-09-2 |
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Molecular Formula |
C12H14INO2 |
Molecular Weight |
331.15 g/mol |
IUPAC Name |
methyl 5-iodo-2-[(2R)-pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C12H14INO2/c1-16-12(15)10-7-8(13)4-5-9(10)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m1/s1 |
InChI Key |
OWEFKEHDJNUTPJ-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)I)[C@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)C2CCCN2 |
Origin of Product |
United States |
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